molecular formula C15H13N3O4 B5712434 2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide

2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide

Cat. No. B5712434
M. Wt: 299.28 g/mol
InChI Key: WRLPDWDCEGBUHR-MHWRWJLKSA-N
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Description

2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide, also known as HNEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. HNEB is a hydrazone derivative of 2-hydroxybenzohydrazide, and its unique chemical structure makes it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of 2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. 2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide has also been shown to inhibit the activation of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide has been shown to exhibit a range of biochemical and physiological effects in various cell and animal models. In addition to its antitumor and anti-amyloidogenic effects, 2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide has been shown to exhibit anti-inflammatory and antioxidant properties. 2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide has also been shown to enhance the activity of the immune system, which may have implications for the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide is its relatively simple synthesis method, which makes it readily accessible for laboratory experiments. 2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide is also highly stable and can be stored for extended periods without significant degradation. However, one of the limitations of 2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide is its relatively low solubility in aqueous solutions, which may limit its application in certain experimental setups.

Future Directions

There are several potential future directions for research on 2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide. One promising avenue of research is the development of 2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide-based derivatives with enhanced activity and reduced toxicity. Another potential direction is the investigation of the synergistic effects of 2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide with other chemotherapeutic agents, which may enhance its therapeutic potential. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide and its potential applications in various scientific research fields.

Synthesis Methods

2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide can be synthesized through a simple condensation reaction between 2-hydroxybenzohydrazide and 4-nitrobenzaldehyde. The reaction is typically carried out in the presence of a suitable catalyst under reflux conditions. The resulting product can be purified through recrystallization or chromatographic techniques.

Scientific Research Applications

2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide has been studied extensively for its potential applications in various scientific research fields. One of the most promising applications of 2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide is in the field of medicinal chemistry, where it has been shown to exhibit potent antitumor activity against various cancer cell lines. 2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide has also been studied for its potential applications in the treatment of Alzheimer's disease, where it has been shown to inhibit the formation of beta-amyloid plaques in the brain.

properties

IUPAC Name

2-hydroxy-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-10(11-6-8-12(9-7-11)18(21)22)16-17-15(20)13-4-2-3-5-14(13)19/h2-9,19H,1H3,(H,17,20)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLPDWDCEGBUHR-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide

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